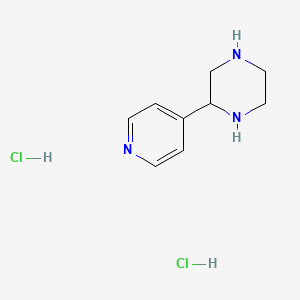

2-(Pyridin-4-yl)piperazine dihydrochloride

Overview

Description

2-(Pyridin-4-yl)piperazine dihydrochloride is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringn1ccccc1N2CCNCC2 . The compound has a molar mass of 163.22 g/mol . Chemical Reactions Analysis

Piperazine derivatives have been known to undergo various chemical reactions. For instance, 1-(2-Pyrimidyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC .Scientific Research Applications

Therapeutic Potential in Platelet Aggregation Inhibition

2-(Pyridin-4-yl)piperazine dihydrochloride derivatives have been explored for their potential in inhibiting platelet aggregation, a key factor in thrombotic diseases. Research utilizing polymer-assisted solution-phase synthesis identified piperazinyl glutamate pyridine compounds with significant efficacy in this regard. These compounds, particularly one designated as compound 47s, demonstrated promising human platelet-rich plasma potency, selectivity, in vivo efficacy, and oral bioavailability, positioning them as potential candidates for further preclinical evaluations (Parlow et al., 2010).

Enhancement of Learning and Memory

Studies on 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates revealed their capacity to facilitate learning and memory in mice models. Notably, compound 6j, among synthesized derivatives, significantly reduced arrival times and errors in a water maze test, indicating strong potential for cognitive enhancement (Li Ming-zhu, 2012).

Neurological Disorder Treatment

N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been synthesized as a novel Rho kinase inhibitor aimed at treating central nervous system disorders. A developed scalable and facile synthetic process yielded this compound with high purity and yield, making it a viable candidate for addressing neurological conditions (Wei et al., 2016).

Antihypertensive and Antiarrhythmic Activities

Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, containing 3-(4-arylpiperazin-1-yl)propyl moiety, showed notable antiarrhythmic and antihypertensive effects. These compounds, particularly compound 11a, displayed significant potency, suggesting a correlation between these effects and their alpha-adrenolytic properties, which are influenced by the 1-phenylpiperazine moiety (Malawska et al., 2002).

PCSK9 mRNA Translation Inhibition

A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as inhibitors of PCSK9 mRNA translation, a key regulator in cholesterol metabolism. Compounds from this series, such as 4d and 4g, showed improved potency, ADME properties, and safety profiles, marking them as potential therapeutic agents for cholesterol management (Londregan et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-4-yl)piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as a potent and selective antagonist at the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation influences several biochemical pathways. By acting as an antagonist, this compound can affect these pathways, potentially leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific physiological context in which the α2-adrenergic receptor operates. Given its role in neurotransmitter release, the compound could potentially influence neuronal communication and related physiological processes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a potent and selective α2-adrenergic receptor antagonist . This interaction inhibits the receptor’s activity, leading to various downstream effects. Additionally, this compound has been shown to interact with other receptors and enzymes, modulating their activity and influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with α2-adrenergic receptors affects the signaling pathways associated with these receptors, leading to changes in cellular responses . Moreover, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to α2-adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression, affecting various cellular processes. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with α2-adrenergic receptors influences metabolic pathways associated with these receptors, leading to changes in metabolite levels and overall metabolic activity . Additionally, this compound may affect other metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, as the compound’s presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

2-pyridin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11-12H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBPAPKLJSBNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)

![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)

![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)

![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)

![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)